Tert-butyl 4-(oxan-4-ylcarbamoylamino)piperidine-1-carboxylate
Description
Tert-butyl 4-(oxan-4-ylcarbamoylamino)piperidine-1-carboxylate is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a tert-butyl group, an oxan-4-ylcarbamoylamino moiety, and a piperidine ring, making it a versatile molecule in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
tert-butyl 4-(oxan-4-ylcarbamoylamino)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O4/c1-16(2,3)23-15(21)19-8-4-12(5-9-19)17-14(20)18-13-6-10-22-11-7-13/h12-13H,4-11H2,1-3H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REIKLVLXKYUWNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)NC2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 4-(oxan-4-ylcarbamoylamino)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring. The reaction conditions often require the use of strong bases and coupling reagents to facilitate the formation of the carbamate group. Common solvents include dichloromethane and tetrahydrofuran, with reaction temperatures ranging from 0°C to room temperature.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to streamline the production process and minimize human error.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-(oxan-4-ylcarbamoylamino)piperidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions often use lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides and strong nucleophiles.
Major Products Formed:
Scientific Research Applications
Chemistry: In synthetic chemistry, Tert-butyl 4-(oxan-4-ylcarbamoylamino)piperidine-1-carboxylate serves as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in the construction of pharmaceuticals and other bioactive compounds.
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a useful tool in understanding cellular processes and developing new therapeutic agents.
Medicine: In the medical field, this compound is being investigated for its potential use as a drug candidate. Its unique structure and pharmacokinetic properties suggest it could be effective in treating various diseases, including cancer and neurological disorders.
Industry: The compound's applications extend to the chemical industry, where it is used in the production of specialty chemicals and advanced materials. Its versatility and reactivity make it a valuable component in the development of new industrial processes and products.
Mechanism of Action
The mechanism by which Tert-butyl 4-(oxan-4-ylcarbamoylamino)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, modulating the activity of key enzymes involved in metabolic processes. Additionally, it may interact with receptors, altering signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Tert-butyl 4-(oxan-4-ylcarbamoylamino)butane-1-carboxylate
Tert-butyl 4-(oxan-4-ylcarbamoylamino)ethane-1-carboxylate
Tert-butyl 4-(oxan-4-ylcarbamoylamino)propane-1-carboxylate
Uniqueness: Tert-butyl 4-(oxan-4-ylcarbamoylamino)piperidine-1-carboxylate stands out due to its piperidine ring, which provides enhanced stability and reactivity compared to its analogs with shorter alkyl chains. This structural feature allows for a broader range of chemical transformations and biological interactions, making it a more versatile compound in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
